2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid: is a modified amino acid derivative widely used in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-amino-3,5-dimethylbenzoic acid. This compound is primarily utilized in peptide synthesis due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid typically involves the protection of the amino group of 2-amino-3,5-dimethylbenzoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Deprotected Amino Acid: 2-amino-3,5-dimethylbenzoic acid.
Peptide Conjugates: Peptides with this compound incorporated into their sequence.
Substituted Derivatives: Aromatic compounds with various substituents on the benzene ring.
Scientific Research Applications
Chemistry: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid is extensively used in solid-phase peptide synthesis (SPPS) to protect the amino group during the stepwise assembly of peptides. It ensures the selective formation of peptide bonds and prevents unwanted side reactions .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is employed in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in drug delivery, diagnostics, and biotechnology .
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group prevents the amino group from participating in unwanted reactions during the synthesis process. Upon deprotection, the free amino group can form peptide bonds with carboxyl groups of other amino acids, facilitating the assembly of peptide chains .
Comparison with Similar Compounds
- Fmoc-2-amino-3,4-dimethylbenzoic acid
- Fmoc-2-amino-4,5-dimethylbenzoic acid
- Fmoc-2-amino-3,5-dimethoxybenzoic acid
Uniqueness: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,5-dimethylbenzoic acid is unique due to the specific positioning of the methyl groups on the benzene ring. This positioning can influence the reactivity and steric hindrance of the compound, making it suitable for specific applications in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-14-11-15(2)22(20(12-14)23(26)27)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJNVHVNGJMWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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